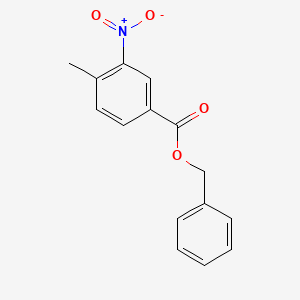![molecular formula C18H27ClN4O B5634153 9-(3-chloropyridin-2-yl)-2-[2-(dimethylamino)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5634153.png)
9-(3-chloropyridin-2-yl)-2-[2-(dimethylamino)ethyl]-2,9-diazaspiro[5.5]undecan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(3-Chloropyridin-2-yl)-2-[2-(dimethylamino)ethyl]-2,9-diazaspiro[5.5]undecan-3-one belongs to the class of diazaspiro[5.5]undecane derivatives, which are known for their varied applications in pharmaceutical and synthetic chemistry.
Synthesis Analysis
- The synthesis of 3,9-diazaspiro[5.5]undecane derivatives involves intramolecular spirocyclization of substituted pyridines. This process includes activation of the pyridine ring with ethyl chloroformate and intramolecular addition of an attached β-dicarbonyl nucleophile (Parameswarappa & Pigge, 2011).
- An alternative approach utilizes a one-pot, multi-component reaction catalyzed by Et3N for the synthesis of functionalized diazaspiro derivatives (Li et al., 2014).
Molecular Structure Analysis
- The crystal structure of diazaspiro[5.5]undecane derivatives has been studied, revealing that these compounds often prefer a chair conformation rather than a twisted conformation. This is deduced from single-crystal X-ray studies (Islam et al., 2017).
Chemical Reactions and Properties
- Diazaspiro[5.5]undecane derivatives can undergo various chemical reactions, including aminomethylation, leading to the formation of functionally diverse compounds. This showcases their versatility in synthetic chemistry (Khrustaleva et al., 2017).
Physical Properties Analysis
- The physicochemical properties of these compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and functional groups. The crystal structure plays a key role in determining the physical properties (Zhu, 2011).
Chemical Properties Analysis
- The chemical properties of diazaspiro[5.5]undecane derivatives, such as reactivity, stability, and potential for forming derivatives, are influenced by the presence of functional groups and the overall molecular structure. For instance, the presence of chloropyridinyl and dimethylaminoethyl groups in the molecule can significantly alter its chemical behavior (Aggarwal et al., 2014).
Propriétés
IUPAC Name |
9-(3-chloropyridin-2-yl)-2-[2-(dimethylamino)ethyl]-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN4O/c1-21(2)12-13-23-14-18(6-5-16(23)24)7-10-22(11-8-18)17-15(19)4-3-9-20-17/h3-4,9H,5-8,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAOYVIKLSFMGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1CC2(CCC1=O)CCN(CC2)C3=C(C=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-[(1-vinyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}propanoic acid](/img/structure/B5634078.png)


![7-[(1-propyl-1H-pyrazol-4-yl)sulfonyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5634103.png)
![N-(2-fluorobenzyl)-3-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidine-1-carboxamide](/img/structure/B5634105.png)

![1-{5-[4-methoxy-2-(1H-pyrazol-1-yl)phenyl]-2-furoyl}piperidine](/img/structure/B5634121.png)

![{1-[(2,4-difluorophenoxy)acetyl]-3-piperidinyl}(2-thienyl)methanone](/img/structure/B5634133.png)
![4-{5-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5634145.png)
![5,5-dimethyl-3-{2-oxo-2-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]ethyl}-1,3-oxazolidine-2,4-dione](/img/structure/B5634161.png)
![{2-allyl-4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenoxy}acetic acid](/img/structure/B5634165.png)
![2-(3-methoxyphenyl)-5-[(4-propylpyrimidin-5-yl)carbonyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5634171.png)
![4-(1-butyl-1H-imidazol-2-yl)-1-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5634172.png)